9-Hydroxynonanal

説明

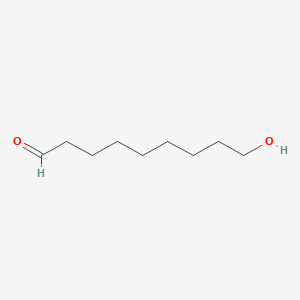

9-Hydroxynonanal: is an organic compound with the molecular formula C₉H₁₈O₂ It is a hydroxyaldehyde, specifically a nonanal with a hydroxyl group at the ninth carbon position

特性

CAS番号 |

22054-15-5 |

|---|---|

分子式 |

C9H18O2 |

分子量 |

158.24 g/mol |

IUPAC名 |

9-hydroxynonanal |

InChI |

InChI=1S/C9H18O2/c10-8-6-4-2-1-3-5-7-9-11/h8,11H,1-7,9H2 |

InChIキー |

PDTXJPKCSFUGBM-UHFFFAOYSA-N |

正規SMILES |

C(CCCCO)CCCC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 9-Hydroxynonanal can be synthesized through several methods. One common approach involves the anti-Markovnikov Wacker-type oxidation of alkenes. This method allows for the selective formation of aldehydes, including this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar oxidation processes, optimized for yield and purity. The use of high-pressure homogenization and ultrasonication may also be employed to enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 9-Hydroxynonanal undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Nonanoic acid.

Reduction: 9-Hydroxynonanol.

Substitution: Various ethers and esters depending on the substituent used.

科学的研究の応用

Chemistry: 9-Hydroxynonanal is used as a reagent in organic synthesis, particularly in the preparation of other aldehydes and alcohols .

Biology: In biological research, this compound is studied for its role in lipid peroxidation and its effects on cellular processes .

Medicine: The compound’s involvement in oxidative stress and its potential impact on diseases related to lipid peroxidation make it a subject of medical research .

作用機序

9-Hydroxynonanal exerts its effects primarily through its role in lipid peroxidation. It can form adducts with proteins via Michael addition reactions, targeting amino acids such as cysteine, histidine, and lysine . This interaction can alter protein function and contribute to cellular signaling pathways involved in oxidative stress and inflammation .

類似化合物との比較

Uniqueness: 9-Hydroxynonanal’s unique structure, with both an aldehyde and a hydroxyl group, allows it to participate in a wider range of chemical reactions compared to nonanal. Its role in lipid peroxidation and potential biological effects also distinguish it from other similar compounds .

生物活性

9-Hydroxynonanal (9-HN) is a lipid peroxidation product derived from the degradation of polyunsaturated fatty acids. It has garnered attention due to its potential biological activities, which may influence various physiological and pathological processes. Understanding the biological activity of 9-HN is crucial for elucidating its role in health and disease.

This compound has the molecular formula and is characterized by a hydroxyl group at the ninth carbon of a nonane chain. Its structure allows it to participate in various biochemical reactions, particularly those involving lipid peroxidation.

1. Cytotoxicity and Apoptosis

Research indicates that 9-HN exhibits cytotoxic effects on various cell types. In particular, it has been shown to induce apoptosis in human erythrocytes through mechanisms involving oxidative stress and membrane integrity disruption. The compound promotes the externalization of phosphatidylserine, a hallmark of early apoptosis, and increases intracellular calcium levels, which are critical for apoptotic signaling pathways .

2. Eryptosis

Eryptosis, or programmed cell death in erythrocytes, is significantly influenced by 9-HN. Studies demonstrate that exposure to 9-HN leads to morphological alterations in red blood cells (RBCs), including increased hemolysis and ceramide accumulation, suggesting a direct link between lipid peroxidation and eryptotic pathways .

3. Neurotoxicity

In the context of neurodegenerative diseases, 9-HN may contribute to neuronal damage through the formation of adducts with proteins. This process can lead to the accumulation of modified proteins that are implicated in conditions such as Alzheimer's disease (AD). The presence of 9-HN-derived adducts has been observed in brain tissues from AD patients, correlating with increased oxidative stress markers .

Case Study 1: Eryptosis Induction

A study focused on the effects of 9-HN on human RBCs reported that concentrations as low as 25 µM could significantly increase markers of eryptosis. The percentage of RBCs exhibiting ceramide positivity rose dramatically from 5.4% in controls to over 44% with higher concentrations of 9-HN, indicating potent pro-apoptotic effects .

Case Study 2: Neurodegenerative Implications

In a cohort study examining postmortem brain tissues from AD patients, researchers found elevated levels of 9-HN adducts compared to age-matched controls. The findings suggested that lipid peroxidation products like 9-HN may play a role in neurofibrillary tangle formation and overall neurodegeneration, highlighting its potential as a biomarker for oxidative stress in neurodegenerative diseases .

Table: Summary of Biological Activities of this compound

Q & A

Q. What ethical and reporting standards apply to preclinical studies involving this compound administration in animal models?

- Methodological Answer : Follow ARRIVE guidelines for experimental design transparency. Obtain ethics committee approval for dosing regimens (e.g., justification of concentrations based on human-relevant exposures). Include sham controls and monitor adverse effects (e.g., weight loss, organ toxicity) rigorously .

Tables for Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。